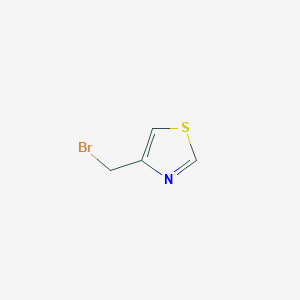

4-(Brommethyl)thiazol

Übersicht

Beschreibung

4-(Bromomethyl)thiazole is an organic compound characterized by a thiazole ring substituted with a bromomethyl group at the fourth position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the bromomethyl group makes 4-(Bromomethyl)thiazole a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)thiazole has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole compounds generally interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

For instance, they can activate or inhibit certain pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting potential antitumor effects.

Biochemische Analyse

Biochemical Properties

4-(Bromomethyl)thiazole plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or modification of protein function .

Cellular Effects

4-(Bromomethyl)thiazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation and stress response .

Molecular Mechanism

The molecular mechanism of 4-(Bromomethyl)thiazole involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression and cellular signaling pathways, ultimately affecting cell function and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Bromomethyl)thiazole can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 4-(Bromomethyl)thiazole can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 4-(Bromomethyl)thiazole vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity .

Metabolic Pathways

4-(Bromomethyl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-(Bromomethyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

4-(Bromomethyl)thiazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)thiazole can be synthesized through the condensation of 1,3-dibromoacetone with thioamide derivatives. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like methanol or ethanol . The reaction conditions are mild, and the product is obtained in high yields.

Industrial Production Methods: Industrial production of 4-(Bromomethyl)thiazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Bromomethyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as thiols, amines, and alcohols to form thiazole derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield thiazolidines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiophenols, amines, and alcohols.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Thiazole Derivatives: Substitution reactions yield various thiazole derivatives with potential biological activities.

Sulfoxides and Sulfones: Oxidation reactions produce sulfoxides and sulfones, which are valuable intermediates in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

4-(Bromomethyl)thiazole can be compared with other thiazole derivatives:

Biologische Aktivität

4-(Bromomethyl)thiazole is a heterocyclic compound characterized by a thiazole ring structure, which includes both sulfur and nitrogen atoms. The presence of the bromomethyl group at the fourth position enhances its reactivity, making it an interesting subject for medicinal chemistry and biological activity studies. This article reviews the biological activities associated with 4-(Bromomethyl)thiazole, focusing on its potential applications in drug development and therapeutic contexts.

- Molecular Formula : C₅H₆BrN₃S

- Molecular Weight : Approximately 250.11 g/mol

- Structural Features : The compound features a thiazole ring with a bromomethyl group and an ethyl substituent, which contribute to its unique chemical reactivity and biological properties.

Anticancer Activity

4-(Bromomethyl)thiazole derivatives have been studied for their anticancer properties. Research indicates that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole-based compounds have shown promising results in inhibiting DNA topoisomerase IB (Top1), which is crucial for cancer cell proliferation.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 4-(Bromomethyl)thiazole analog | MCF-7 (breast cancer) | 0.78 |

| 4-(Bromomethyl)thiazole analog | HCT116 (colon cancer) | 0.62 |

These results suggest that modifications in the thiazole structure can enhance anticancer activity, potentially leading to new therapeutic agents for treating malignancies .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer’s, thiazole derivatives have been explored for their acetylcholinesterase (AChE) inhibitory activity. Compounds containing thiazole cores have demonstrated significant AChE inhibition, which is vital for increasing acetylcholine levels in the brain.

- Key Findings :

Anticonvulsant Activity

Thiazole derivatives, including those based on 4-(Bromomethyl)thiazole, have also been evaluated for anticonvulsant properties. Certain thiazole-integrated compounds demonstrated significant efficacy in reducing seizure activity in animal models.

- Notable Results :

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural modifications. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Activity Type | Observations |

|---|---|---|

| Bromomethyl Group | Anticancer | Enhances cytotoxicity against cancer cells |

| Ethyl Substituent | AChE Inhibition | Improves binding affinity to AChE |

| Halogen Substituents | Anticonvulsant | Modulates seizure control efficacy |

These findings indicate that both the bromomethyl and ethyl groups contribute significantly to the compound's overall biological profile, making it a versatile candidate for further research .

Case Studies

Several studies highlight the effectiveness of thiazole derivatives in various biological contexts:

- Anticancer Studies : Research involving 4-substituted methoxybenzoyl-aryl-thiazoles revealed enhanced antiproliferative activity against melanoma and prostate cancer cells compared to earlier compounds .

- Neuropharmacology : Thiazole-based compounds were synthesized and tested for their ability to inhibit AChE, showing promising results that could lead to new treatments for Alzheimer’s disease .

- Seizure Models : Analogues of thiazoles demonstrated significant anticonvulsant activity in models of epilepsy, providing insights into their potential use as antiepileptic drugs .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQYITAZUKBNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432513 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-53-5 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.